molecular formula C23H19N3OS B2565546 N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]naphthalene-2-carboxamide CAS No. 391866-40-3

N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]naphthalene-2-carboxamide

Cat. No. B2565546
CAS RN: 391866-40-3
M. Wt: 385.49
InChI Key: CNGGVBQDIUXURZ-UHFFFAOYSA-N
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Description

“N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]naphthalene-2-carboxamide” is a complex organic compound that contains several functional groups and rings. It has a pyrazole ring, which is a five-membered ring with two nitrogen atoms, and a thieno ring, which is a five-membered ring with one sulfur atom. It also contains a naphthalene ring, which is a polycyclic aromatic hydrocarbon consisting of two fused benzene rings .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The exact method would depend on the starting materials and the specific conditions required for each reaction. Unfortunately, without more specific information, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The pyrazole and thieno rings would likely contribute to the compound’s reactivity and possibly its biological activity. The naphthalene ring could contribute to the compound’s aromaticity and stability .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its functional groups. The carboxamide group could potentially undergo hydrolysis, amidation, or reduction reactions. The pyrazole ring could potentially participate in substitution or addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of the carboxamide group could increase the compound’s polarity and potentially its solubility in water. The naphthalene ring could contribute to the compound’s aromaticity and stability .

Scientific Research Applications

Anti-Tubercular Activity

Tuberculosis (TB) remains a global health concern, necessitating the discovery of new and effective anti-TB drugs. Researchers have explored novel compounds to combat Mycobacterium tuberculosis (MTB), the causative agent of TB. In this context, derivatives of N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide were synthesized and evaluated for their anti-tubercular activity against MTB H37Ra . Among these compounds, several exhibited significant inhibitory effects, with IC50 values ranging from 1.35 to 2.18 μM. Notably, these compounds demonstrated low cytotoxicity to human cells, making them promising candidates for further development.

Antiproliferative Properties

The compound’s structure suggests potential antiproliferative activity. Although specific studies on this compound are scarce, related pyrazole derivatives have demonstrated anti-mycobacterial effects. For instance, N-(4-(trifluoromethyl)phenyl)pyrazine-2-carboxamide and N-(3-iodo-4-methylphenyl)pyrazine-2-carboxamide exhibited higher activity than the standard drug pyrazinamide (PZA) . Further investigations into the antiproliferative potential of our compound are warranted.

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. As with any chemical, appropriate safety precautions should be taken when handling it. Without specific information, it’s difficult to provide a detailed safety assessment .

properties

IUPAC Name

N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3OS/c1-15-5-4-8-19(11-15)26-22(20-13-28-14-21(20)25-26)24-23(27)18-10-9-16-6-2-3-7-17(16)12-18/h2-12H,13-14H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNGGVBQDIUXURZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC5=CC=CC=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]naphthalene-2-carboxamide

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